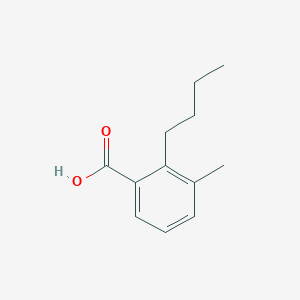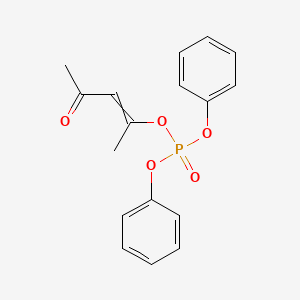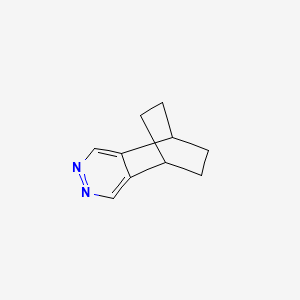
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime. For instance, the reaction of 3-ethyl-6-methyloct-5-en-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the nucleophile but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures.
類似化合物との比較
Similar Compounds
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydrazine: Similar structure but with a hydrazine group instead of a hydroxylamine group.
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)amine: Similar structure but with an amine group.
Uniqueness
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific chemical transformations and applications.
特性
CAS番号 |
88031-89-4 |
|---|---|
分子式 |
C11H21NO |
分子量 |
183.29 g/mol |
IUPAC名 |
N-(3-ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H21NO/c1-5-9(3)7-8-11(6-2)10(4)12-13/h7,11,13H,5-6,8H2,1-4H3 |
InChIキー |
KZTJIBCJKDWXEL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC=C(C)CC)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
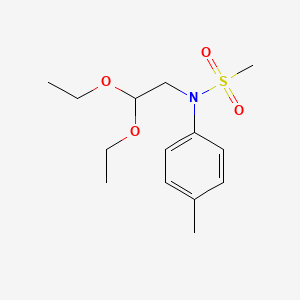
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
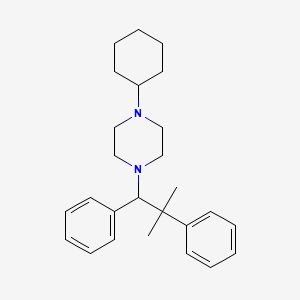
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
